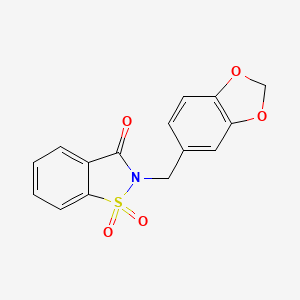
2-(1,3-benzodioxol-5-ylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Descripción general
Descripción
2-(1,3-benzodioxol-5-ylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as methylene blue, is a synthetic compound with a long history of use in medicine and research. It is a versatile dye that has been used for a wide range of applications, including as a stain for biological specimens, a treatment for methemoglobinemia, and a potential therapy for neurodegenerative diseases. In
Mecanismo De Acción
The exact mechanism of action of methylene blue is not fully understood, but it is thought to act by increasing the production of ATP and reducing oxidative stress. It may also inhibit the aggregation of beta-amyloid and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, methylene blue has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects. It can cross the blood-brain barrier and has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in the brain and other tissues. Additionally, methylene blue has been shown to have antibacterial and antifungal properties, and may also have anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene blue is a versatile dye that can be used for a wide range of applications in biological research. It is relatively inexpensive and easy to obtain, and can be used in both in vitro and in vivo experiments. However, it is important to note that methylene blue can interfere with certain assays and may have off-target effects, so it is important to carefully consider its use in experimental design.
Direcciones Futuras
There are many potential future directions for research on methylene blue. One area of interest is its potential as a therapy for neurodegenerative diseases, particularly Alzheimer's disease. Additionally, methylene blue may have applications in the treatment of other diseases, such as cancer and infectious diseases. Further research is also needed to fully understand the mechanism of action of methylene blue and its potential side effects. Overall, methylene blue is a promising compound with many potential applications in medicine and research.
Aplicaciones Científicas De Investigación
Methylene blue has been extensively studied for its potential therapeutic properties in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, and may also improve mitochondrial function and enhance cognitive performance. Additionally, methylene blue has been used as a stain in biological research, particularly in histology and microbiology.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-15-11-3-1-2-4-14(11)22(18,19)16(15)8-10-5-6-12-13(7-10)21-9-20-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGOPTPLVWVBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485846.png)
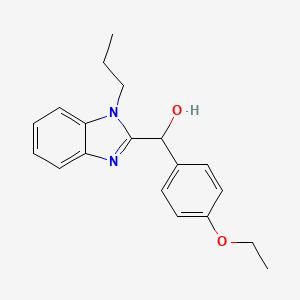
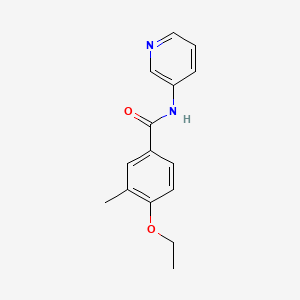
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)
![N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5485893.png)
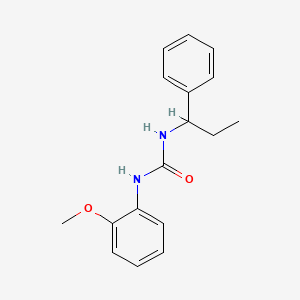
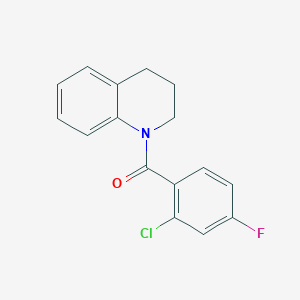
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]ethanol](/img/structure/B5485926.png)
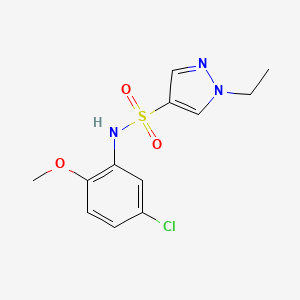
![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485938.png)
amine dihydrochloride](/img/structure/B5485939.png)